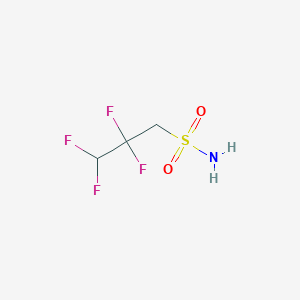

2,2,3,3-Tetrafluoropropane-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H5F4NO2S |

|---|---|

Molecular Weight |

195.14 g/mol |

IUPAC Name |

2,2,3,3-tetrafluoropropane-1-sulfonamide |

InChI |

InChI=1S/C3H5F4NO2S/c4-2(5)3(6,7)1-11(8,9)10/h2H,1H2,(H2,8,9,10) |

InChI Key |

RDQSYYXUOCDFBG-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(F)F)(F)F)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,2,3,3 Tetrafluoropropane 1 Sulfonamide

Strategies for Constructing the 2,2,3,3-Tetrafluoropropane Backbone

The creation of the 2,2,3,3-tetrafluoropropane core is a critical initial phase, involving the precise introduction of fluorine atoms onto a three-carbon chain.

Fluorination Routes to C3 Fluorinated Alkanes

The synthesis of fluorinated alkanes can be approached through various methods, including the fluorination of chlorinated precursors or the addition of fluorine across unsaturated bonds. google.comrsc.org One common industrial method involves reacting a chlorinated compound with hydrogen fluoride (B91410) (HF) in the presence of a catalyst to exchange chlorine atoms for fluorine. google.com For instance, a compound like 1,1,1,3,3-pentachloropropane can be fluorinated using HF in a gas or liquid phase to produce 1,1,1,3,3-pentafluoropropane. google.com While direct fluorination of propane and propene is possible using reagents like cobalt(III) fluoride, these reactions often yield complex mixtures and are generally not suitable for preparative purposes due to a lack of selectivity. rsc.org

The mechanism for these high-valency metal fluoride reactions is complex, involving initial conversion of the alkane to an alkene, followed by reactions mediated by carbocations and radicals. rsc.org A more controlled approach involves the synthesis of fluorinated precursors that can be subsequently modified. For example, 2,2,3,3-tetrafluoropropionate salts can be synthesized by reacting tetrafluoroethylene (TFE) with a cyanide salt (such as NaCN or KCN) in the presence of an alcohol and water. google.com This method provides a functionalized three-carbon backbone with the desired tetrafluoro substitution pattern.

Alternative strategies include the use of deoxofluorinating reagents like aminodifluorosulfinium tetrafluoroborate salts, which can convert alcohols to alkyl fluorides with high selectivity and fewer elimination byproducts compared to traditional reagents like DAST. organic-chemistry.org Furthermore, photoredox catalysis has enabled methods such as the decarboxylative fluorination of aliphatic carboxylic acids using Selectfluor under mild, aqueous conditions. organic-chemistry.org

Precursor Derivatization for Sulfonamide Introduction

Once the 2,2,3,3-tetrafluoropropane backbone is established, it must be functionalized to allow for the introduction of the sulfonamide moiety. If the synthesis proceeds through 2,2,3,3-tetrafluoropropionic acid, obtained from its salt, this acid can be converted into a variety of useful precursors. google.com For example, the carboxylic acid can be transformed into a primary amine via reactions such as the Curtius, Hofmann, or Schmidt rearrangements. This resulting 2,2,3,3-tetrafluoropropan-1-amine would be a direct precursor for reaction with a sulfonylating agent.

Alternatively, the fluorinated alkane can be functionalized to introduce a sulfonyl group directly. This often involves the generation of sulfonyl radical intermediates from sulfonamides, which can then be used in further synthetic transformations. researchgate.net Primary sulfonamides themselves can be converted into sulfonyl chlorides or fluorides through activation with pyrylium salts, making them versatile handles for further derivatization. acs.org

Formation of the Sulfonamide Moiety

The final stage of the synthesis involves creating the sulfonamide bond (–SO₂NH₂). This can be accomplished through several distinct chemical strategies, ranging from classical reactions to modern catalytic methods.

Conventional Sulfonylation Reactions from Sulfonyl Chlorides

The most traditional and widely used method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. acs.orgekb.egfrontiersrj.com In the context of 2,2,3,3-Tetrafluoropropane-1-sulfonamide, this would involve reacting a hypothetical 2,2,3,3-tetrafluoropropane-1-sulfonyl chloride with ammonia or a protected amine. Sulfonyl chlorides are highly reactive electrophiles and are effective for this transformation. quora.com

The synthesis of the required sulfonyl chloride precursor can be achieved through methods like the oxidative chlorination of thiols. nih.gov However, the high reactivity of sulfonyl chlorides can sometimes lead to poor selectivity and instability, especially with complex, functionalized molecules. acs.orgnih.gov

| Reagent Type | Typical Reactants | Key Advantages | Key Disadvantages | Relevant Citations |

|---|---|---|---|---|

| Sulfonyl Chlorides | Ammonia, Primary/Secondary Amines | High reactivity, well-established methodology | Instability, potential for side reactions, moisture sensitive | acs.orgekb.eg |

| Sulfonyl Fluorides | Ammonia, Primary/Secondary Amines | Higher stability, better selectivity for functionalized molecules | Lower reactivity, often requires activation (e.g., Lewis acid) | acs.orgacs.orgnih.gov |

Advanced Approaches Utilizing Sulfonyl Fluorides

Due to the high reactivity and potential instability of sulfonyl chlorides, sulfonyl fluorides have emerged as valuable alternatives for the synthesis of sulfonamides. nih.gov Sulfonyl fluorides are generally more stable and less prone to undergo non-selective reactions. acs.orgacs.org Their increased stability, however, comes with reduced reactivity, often necessitating activation or harsher reaction conditions such as the use of strong bases or high temperatures. nih.gov

Recent advancements have introduced milder activation methods. For example, calcium triflimide [Ca(NTf₂)₂] has been shown to act as an effective Lewis acid to activate sulfonyl fluorides for nucleophilic addition with a wide range of amines, producing sulfonamides in good to excellent yields under moderate conditions. acs.orgnih.gov This approach enhances the utility of sulfonyl fluorides, making them suitable for late-stage functionalization in complex syntheses. semanticscholar.orgresearchgate.net

Transition-Metal-Catalyzed Sulfonamidation

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed reactions for forming C–N bonds, including those in sulfonamides. These methods offer alternative pathways that can avoid the need for pre-functionalized sulfonyl halides.

One major strategy is the direct C–H sulfonamidation of (hetero)aromatic compounds using sulfonyl azides as the nitrogen source, often catalyzed by metals like iridium or ruthenium. researchgate.netresearchgate.net While this is more commonly applied to aromatic systems, related principles can be adapted for aliphatic C-H bonds.

Another powerful approach is cross-coupling, analogous to the Buchwald-Hartwig amination. nih.gov A photosensitized nickel catalysis method has been developed for C–N bond formation between aryl halides and sulfonamides. nih.govprinceton.edu This dual-catalysis process involves the oxidative addition of a Ni(0) complex to the halide, followed by ligand exchange with the sulfonamide and subsequent reductive elimination, which can be promoted by an iridium-based photocatalyst. nih.gov Such catalytic systems provide access to a broad range of N-aryl and N-heteroaryl sulfonamides and represent a frontier for constructing complex molecules. princeton.edu Copper-catalyzed systems have also been developed for the oxidative coupling of sulfur dioxide surrogates (like DABSO) with amines and other precursors to form sulfonamides. thieme-connect.com

| Catalyst Type | Typical Substrates | Reaction Type | Key Features | Relevant Citations |

|---|---|---|---|---|

| Iridium (Ir) / Ruthenium (Ru) | Aryl Ketones, Arenes | Directed C-H Amidation | Regioselective functionalization of C-H bonds | researchgate.net |

| Nickel (Ni) / Iridium (Ir) Photocatalyst | Aryl/Heteroaryl Halides, Sulfonamides | Photosensitized Cross-Coupling | Enables C-N bond formation via an excited-state Ni(II) complex | nih.govprinceton.edu |

| Copper (Cu) | (Hetero)arylboronic acids, Amines, DABSO | One-step Oxidative Coupling | Mild reaction conditions without additional additives | thieme-connect.com |

| Palladium (Pd) | Arylboronic Acids | Chlorosulfonylation/Amination | In-situ generation of sulfonyl chloride followed by amination | nih.gov |

Green Chemistry and Sustainable Synthetic Protocols for Sulfonamides

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of sulfonamides to mitigate the environmental impact of traditional methods. These sustainable protocols focus on the use of environmentally benign solvents, milder reaction conditions, and the reduction of hazardous waste.

One notable green approach involves the use of alternative and sustainable solvents. rsc.orgresearchgate.net For instance, water, ethanol, and glycerol have been successfully employed as reaction media for the synthesis of sulfonamides. rsc.orgresearchgate.net These solvents are non-toxic, readily available, and have a lower environmental footprint compared to conventional chlorinated solvents. Deep eutectic solvents (DES), such as a mixture of choline chloride and glycerol, have also emerged as promising green media for these reactions. rsc.orgresearchgate.net

The development of milder and more eco-friendly reagents is another cornerstone of green sulfonamide synthesis. Sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) has been identified as an efficient oxidant for the conversion of thiols to sulfonyl chlorides in situ, which can then react with amines to form sulfonamides. rsc.orgresearchgate.net This method is advantageous as it often proceeds under simple conditions and can allow for a solvent-free workup, typically involving just filtration. rsc.orgresearchgate.net Another sustainable sulfur source that has been explored is sodium sulfinate, which is a stable and commercially available alternative to the often harsh and toxic sulfonyl chlorides. researchgate.net

Mechanochemistry, a solvent-free or low-solvent technique, has also been applied to the synthesis of sulfonamides. rsc.org This approach utilizes mechanical force, such as ball milling, to initiate chemical reactions. A one-pot, two-step mechanochemical procedure has been developed for the synthesis of sulfonamides from disulfides. rsc.org This method employs solid sodium hypochlorite pentahydrate for the tandem oxidation-chlorination of disulfides, followed by amination. rsc.org This solvent-free process is not only environmentally friendly but also cost-effective. rsc.org

Furthermore, catalytic methods are being developed to enhance the efficiency and sustainability of sulfonamide synthesis. For example, a magnetite-immobilized nano-ruthenium catalyst has been used for the direct coupling of alcohols and sulfonamides, producing only water as a byproduct. acs.org The magnetic nature of the catalyst facilitates its easy separation and reuse, adding to the green credentials of the process. acs.org

Table 1: Comparison of Green Synthetic Methods for Sulfonamides

| Method | Key Features | Advantages |

|---|---|---|

| Alternative Solvents rsc.orgresearchgate.net | Use of water, ethanol, glycerol, or deep eutectic solvents. | Non-toxic, readily available, reduced environmental impact. |

| Milder Reagents rsc.orgresearchgate.netresearchgate.net | Utilization of NaDCC·2H2O or sodium sulfinate. | Avoids harsh and toxic reagents, simpler workup procedures. |

| Mechanochemistry rsc.org | Solvent-free or low-solvent reaction conditions using ball milling. | Reduced solvent waste, cost-effective, environmentally friendly. |

| Catalytic Coupling acs.org | Direct coupling of alcohols and sulfonamides with a reusable catalyst. | High atom economy, easy catalyst separation and recycling. |

Purification and Isolation Techniques in Research Synthesis

The purification and isolation of the target sulfonamide are critical steps to ensure the final product's purity and for its subsequent characterization. The choice of purification technique depends on the physical and chemical properties of the synthesized compound and the nature of the impurities present in the crude reaction mixture.

For solid sulfonamides, recrystallization is a common and effective purification method. This technique relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent system at different temperatures. The selection of an appropriate solvent is crucial for successful recrystallization. The ideal solvent should dissolve the sulfonamide sparingly at room temperature but have high solubility at elevated temperatures.

Chromatography is another powerful and widely used purification technique. Column chromatography , using silica gel or alumina as the stationary phase, is frequently employed to separate the desired sulfonamide from byproducts and unreacted starting materials. The choice of the mobile phase (eluent) is optimized to achieve good separation. For monitoring the progress of the purification, Thin-Layer Chromatography (TLC) is an indispensable tool. nih.gov

In cases where the sulfonamide is non-volatile and thermally stable, distillation or sublimation under reduced pressure can be used for purification, particularly for smaller-scale research syntheses.

For syntheses employing green chemistry principles, the purification process is often simplified. For instance, in reactions conducted in water, the product may precipitate out upon completion and can be isolated by simple filtration . researchgate.net Similarly, solvent-free workups, as seen in some mechanochemical syntheses, can also lead to straightforward isolation of the product by filtration. rsc.orgresearchgate.netrsc.org

The purity of the isolated this compound would be confirmed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C NMR) would be used to confirm the structure of the molecule. nih.govInfrared (IR) spectroscopy would show characteristic absorption bands for the sulfonamide functional group (N-H and S=O stretching). nih.govMass spectrometry (MS) would be used to determine the molecular weight and fragmentation pattern of the compound. nih.gov

Chemical Reactivity and Functional Group Transformations

Reactions at the Sulfonamide Nitrogen

General methodologies for the N-alkylation and N-arylation of sulfonamides are well-established in organic chemistry. These reactions typically involve the deprotonation of the sulfonamide nitrogen followed by reaction with an alkyl or aryl halide. Catalytic approaches, for instance using iron(II) chloride for N-alkylation with benzylic alcohols, have also been developed for sulfonamides in general. However, no studies have been published that specifically apply these methods to 2,2,3,3-Tetrafluoropropane-1-sulfonamide or document the outcomes of such reactions.

The design of ligands and catalysts often incorporates sulfonamide derivatives due to their coordinating ability and electronic properties. The derivatization of the sulfonamide nitrogen is a key step in creating these specialized molecules. The absence of literature on the derivatization of this compound suggests that its potential in ligand and catalyst design has not yet been investigated.

Reactions Involving the Fluorinated Alkyl Chain

The functionalization of carbon-hydrogen bonds, particularly those adjacent to fluorine atoms, is a significant area of research in organofluorine chemistry. The strong electron-withdrawing nature of fluorine can influence the reactivity of neighboring C-H bonds. However, no studies have been found that focus on the selective C-H functionalization of the tetrafluoropropyl chain in this compound.

Defluorinative transformations are powerful methods for modifying organofluorine compounds, allowing for the introduction of new functional groups. Research in this area is active, with various reductive defluorination methods being explored for a range of per- and polyfluoroalkyl substances (PFAS). There is currently no published research on the application of these defluorinative techniques to this compound.

Mechanistic Investigations of Key Reactions

Understanding the kinetic and thermodynamic aspects of chemical reactions is crucial for optimizing reaction conditions and predicting product outcomes. Theoretical and experimental studies on the mechanisms of reactions involving fluorinated sulfonamides have provided insights into their reactivity. These studies often focus on aspects such as the role of fluorine in transition state stabilization and the influence of the sulfonyl group on reaction pathways. Regrettably, no mechanistic investigations specifically concerning reactions of this compound have been reported.

Molecular Design Principles and Structure Activity Relationships Sar from a Chemical Perspective

Influence of Fluorine Substitution on Acidity and Hydrogen Bonding Characteristics

The introduction of fluorine atoms into organic molecules, such as sulfonamides, profoundly alters their physicochemical properties, most notably acidity and hydrogen bonding capacity. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which is fundamental to these changes.

The table below illustrates the impact of fluorine substitution on the acidity of related compounds, providing a basis for understanding the properties of 2,2,3,3-Tetrafluoropropane-1-sulfonamide.

| Compound | Functional Group | Estimated/Reported pKa | Effect of Fluorination |

| Methanesulfonamide | Sulfonamide | ~15 | Baseline (non-fluorinated) |

| Trifluoromethanesulfonamide | Sulfonamide | Significantly lower than 15 | Increased acidity |

| Perfluorooctanesulfonic acid (PFOS) | Sulfonic Acid | ~ -5.3 to -9.0 | Strong acidity |

| Aromatic Sulfonamides | Sulfonamide | ~ 7-10 | Varies with substitution |

Data is illustrative and based on general principles and data for analogous compounds.

Fluorine substitution also modifies the hydrogen bonding characteristics of the sulfonamide group. While the increased acidity of the N-H proton makes it a stronger hydrogen bond donor, the fluorine atoms themselves are generally considered weak hydrogen bond acceptors. nih.govrsc.org The biological activity of drugs is often determined by intermolecular interactions like hydrogen bonds. nih.gov The C-F bond is highly polarized, but the fluorine atom's high electronegativity results in tightly held electrons, reducing its ability to act as a hydrogen bond acceptor. rsc.org However, C-H···F interactions, though weak, can play a role in guiding molecular association and influencing crystal packing. nih.gov In sulfonamides, the oxygen atoms of the sulfonyl group are the primary hydrogen bond acceptors. researchgate.net The introduction of fluorine can lead to the formation of diverse supramolecular synthons through various non-covalent interactions. researchgate.net

Conformational Analysis and Stereochemical Considerations in Fluorinated Sulfonamides

The conformational preferences of fluorinated sulfonamides are dictated by a complex interplay of steric and stereoelectronic effects. The rotation around the S-N bond in sulfonamides is a key conformational feature. In many sulfonamides, this rotation is relatively free. However, the introduction of bulky or strongly electron-withdrawing substituents, such as perfluoroalkyl groups, can create a significant barrier to rotation. researchgate.net For N,N-disubstituted nonafluorobutane-1-sulfonamides, the torsional barriers have been found to be as high as 62–71 kJ·mol⁻¹, which is substantial for a single bond and is attributed to the increased S-N double-bond character due to the electron-withdrawing perfluorobutyl group. researchgate.net

In this compound, the tetrafluoropropyl group influences the conformational landscape around the C-S and S-N bonds. Rotational spectroscopy studies on simpler benzenesulfonamides have shown that the amino group of the sulfonamide often lies perpendicular to the benzene (B151609) plane. nih.gov For acyclic α-fluoro sulfur compounds, hyperconjugative donor-acceptor interactions are important in controlling the conformation. nih.gov The gauche effect, an attraction between vicinal electron-withdrawing groups, is a well-known phenomenon in fluorinated alkanes and can influence the preferred dihedral angles.

Stereochemical considerations are also important, particularly if chiral centers are present or introduced into the molecule. While this compound itself is achiral, derivatives could be chiral. The specific conformation adopted by a fluorinated sulfonamide can be critical for its interaction with a biological target, as the three-dimensional shape must be complementary to the binding site. kcl.ac.uk The energy cost of adopting a specific "bioactive" conformation within a receptor is balanced by the favorable interactions established in the binding pocket. nih.gov

The table below summarizes key conformational parameters for sulfonamides.

| Parameter | Typical Value/Observation | Influence of Fluorination |

| S-N Bond Rotational Barrier | Low in simple sulfonamides | Can be significantly increased by perfluoroalkyl groups researchgate.net |

| C-S Bond Rotation | Generally flexible | Influenced by gauche effects and steric hindrance |

| Preferred Conformation | Dependent on substituents | Can be controlled by hyperconjugative interactions nih.gov |

| S-N Bond Length | ~1.63 Å (mean value) | Can be shortened by electron-withdrawing groups (e.g., 1.59 Å) researchgate.net |

Values are illustrative and depend on the specific molecular structure.

Design of Analogues for Mechanistic Probes and Molecular Target Interaction Studies

The unique properties of fluorine make it a valuable tool in the design of molecular probes to study biological mechanisms and molecular interactions. st-andrews.ac.uk Fluorinated analogues of bioactive molecules, including sulfonamides, are frequently synthesized to probe structure-activity relationships (SAR). The introduction of fluorine can modulate properties like metabolic stability, lipophilicity, and binding affinity without causing large steric changes, as fluorine is a relatively small atom. nih.gov

Analogues of this compound could be designed to explore the importance of its specific features. For example:

Varying the degree of fluorination: Synthesizing analogues with one, two, or three fluorine atoms on the propyl chain would allow for a systematic study of how the degree of fluorination affects acidity, hydrogen bonding, and biological activity.

Isomeric substitution: Moving the fluorine atoms to different positions on the propyl chain could reveal the importance of their specific location for target interaction.

Chain length modification: Analogues with shorter (e.g., difluoroethyl) or longer (e.g., hexafluorobutyl) perfluoroalkyl chains could be synthesized to probe the size of the binding pocket.

Functionalization of the sulfonamide: N-alkylation or N-arylation of the sulfonamide group can be used to explore additional binding interactions and modify the compound's properties. researchgate.net

Fluorinated compounds are also used as probes in various analytical techniques. For instance, the presence of fluorine allows for the use of ¹⁹F NMR spectroscopy, which can provide information about the local environment of the molecule, including binding events. bohrium.com Perfluorinated probes have also been designed for the recognition and isolation of proteins. acs.org The synthesis of fluorinated diaryl sulfonamides has been explored for their inhibitory activities against specific enzymes. rjpbr.com The design and synthesis of such analogues are crucial for understanding the mechanism of action and for the rational design of new and more potent compounds. acs.org

Role of Sulfonamide Scaffolds in Supramolecular Assembly and Non-Covalent Interactions

The sulfonamide group is a versatile functional group in supramolecular chemistry and crystal engineering due to its ability to act as both a hydrogen bond donor (N-H) and acceptor (S=O). nih.gov These interactions direct the assembly of molecules in the solid state, leading to the formation of predictable and robust supramolecular structures, often referred to as synthons. researchgate.net

The interplay of strong N-H···O=S hydrogen bonds and weaker interactions involving fluorine creates a complex energy landscape that determines the final crystal structure. Understanding these interactions is key to crystal engineering, which aims to design materials with specific properties by controlling their solid-state architecture. rsc.org The sulfonamide scaffold, modified with fluorine substituents, provides a rich platform for exploring these principles. The formation of a predefined packing motif is influenced by the strength and directionality of these non-covalent interactions. researchgate.net

The table below lists the common non-covalent interactions involving fluorinated sulfonamides.

| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) | Role in Supramolecular Assembly |

| Hydrogen Bond | N-H | O=S | 15-40 | Primary driving force for assembly (dimers, chains) nih.gov |

| Hydrogen Bond | C-H | F-C | 2-20 | Can guide molecular association and alter packing nih.gov |

| Halogen-Halogen | F | F | < 5 | Can result from packing considerations, generally weak nih.gov |

| van der Waals Forces | All atoms | All atoms | 0.1-10 | Contribute to overall crystal stability numberanalytics.com |

Interaction energies are approximate and can vary significantly depending on the molecular context.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the reactivity of sulfonamide compounds. researchgate.net For 2,2,3,3-tetrafluoropropane-1-sulfonamide, DFT methods can be employed to calculate a range of molecular properties that govern its behavior.

The distribution of electron density within the molecule is a key determinant of its chemical properties. Calculations can reveal the partial atomic charges on each atom, identifying electron-rich and electron-deficient sites. For instance, in related sulfonamide-substituted silatranes, the molecular electrostatic potential (MESP) has been calculated to identify positive potentials on NH group protons and negative potentials on the oxygen atoms of the sulfonyl (O=S) group, indicating sites for electrophilic and nucleophilic attack, respectively. mdpi.com This analysis helps in understanding intermolecular interactions, such as hydrogen bonding.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com In studies of other novel sulfonamides, DFT calculations have been used to determine these orbital energies and map their distribution across the molecule, identifying the most probable sites for reaction. mdpi.com

Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and softness, can be quantified to predict the molecule's behavior in chemical reactions. Fukui functions, for example, can be calculated to identify the specific atoms most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov

Table 1: Representative Calculated Electronic Properties for a Sulfonamide Moiety Note: This table presents typical values for a sulfonamide functional group based on computational studies of related molecules, as specific data for this compound is not available. Values are illustrative.

| Parameter | Representative Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |

Molecular Dynamics Simulations for Conformational Landscapes

The flexibility of the this compound molecule, particularly the rotation around its single bonds (C-C and C-S), gives rise to various spatial arrangements known as conformations. Molecular Dynamics (MD) simulations and other computational conformational search methods are used to explore the potential energy surface of the molecule and identify its stable conformers.

These simulations model the movement of atoms over time, governed by a force field that approximates the potential energy of the system. By simulating the molecule's dynamics, researchers can identify low-energy, stable conformations and the energy barriers between them. For example, studies on perfluorinated sulfonamides have shown that multiple conformers can exist, and computational methods can predict their relative energies and populations at a given temperature. nih.gov The presence of bulky and highly electronegative fluorine atoms in the tetrafluoropropane chain significantly influences the conformational preferences, favoring arrangements that minimize steric hindrance and electrostatic repulsion.

The conformational landscape is critical for understanding a molecule's physical properties and its ability to interact with other molecules, such as biological receptors. Studies on other fluorinated compounds, like perfluoropropionic acid, have revealed the existence of multiple stable conformers, which were identified by comparing computationally predicted structures with experimental data. mdpi.com A similar approach for this compound would involve identifying the preferred dihedral angles of the C-C-S-N backbone.

Table 2: Illustrative Conformational Analysis of a Propane-Sulfonamide Backbone Note: This table illustrates potential stable conformers based on theoretical studies of similar molecules. The dihedral angles and relative energies are hypothetical examples.

| Conformer | C-C-S-N Dihedral Angle | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| Anti | ~180° | 0.00 | 75% |

| Gauche (+) | ~60° | 1.2 | 12.5% |

| Gauche (-) | ~-60° | 1.2 | 12.5% |

Prediction of Spectroscopic Parameters for Advanced Structural Elucidation

Computational chemistry provides a powerful means to predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures. DFT calculations are widely used to simulate Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with a high degree of accuracy.

For ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, the chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These predictions help in assigning the signals observed in experimental NMR spectra to specific atoms in the molecule. Computational protocols have been developed specifically for predicting ¹⁹F NMR parameters in perfluoroalkyl substances, which is crucial for distinguishing between different chemical environments of the fluorine atoms. mines.edu The proton of the sulfonamide –SO₂NH– group, for instance, typically appears as a singlet in ¹H NMR spectra in a characteristic downfield region. rsc.orgnih.gov

Similarly, theoretical calculations can predict the vibrational frequencies that correspond to the absorption bands in an IR spectrum. nih.gov These frequencies are associated with specific molecular motions, such as the stretching and bending of bonds. For sulfonamides, characteristic strong bands are expected for the N-H stretching vibrations and the symmetric and asymmetric stretching vibrations of the SO₂ group. rsc.orgnih.gov Comparing the computed spectrum with the experimental one allows for a detailed assignment of the observed vibrational modes. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound Note: The values in this table are representative predictions based on computational studies of analogous fluorinated sulfonamides and may not reflect experimentally determined values.

| Parameter | Predicted Value | Assignment |

| ¹H NMR Chemical Shift | 10-12 ppm | -SO₂NH - |

| ¹⁹F NMR Chemical Shift | -110 to -140 ppm | -CF₂ -CF₂ - |

| ¹³C NMR Chemical Shift | 110-125 ppm (quartet) | -C F₂-C F₂- |

| IR Frequency | 3350-3150 cm⁻¹ | N-H stretch |

| IR Frequency | 1370-1330 cm⁻¹ | SO₂ asymmetric stretch |

| IR Frequency | 1180-1160 cm⁻¹ | SO₂ symmetric stretch |

| IR Frequency | 1150-1050 cm⁻¹ | C-F stretch |

Mechanistic Studies of Reaction Pathways using Computational Methods

Computational methods are essential for investigating the mechanisms of chemical reactions, providing insights into transition states, activation energies, and reaction thermodynamics. For this compound, these methods can be applied to understand its synthesis and potential degradation pathways.

The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. nih.gov Computational modeling can be used to map the entire reaction coordinate for the formation of this compound from 2,2,3,3-tetrafluoropropane-1-sulfonyl chloride and ammonia. This involves locating the transition state structure and calculating the activation energy barrier, which determines the reaction rate. Such studies can clarify the role of solvents or catalysts in the reaction by modeling their interactions with the reactants and transition states.

Furthermore, understanding the potential environmental fate of fluorinated compounds is of significant interest. Computational studies can explore possible degradation pathways, such as hydrolysis or oxidation. By calculating the reaction energies and activation barriers for various potential reactions, researchers can predict the most likely degradation products and the conditions under which these transformations might occur. For example, mechanistic studies on the catalytic conversion of related fluorinated propenes have used computational analysis to distinguish between different possible reaction pathways, such as direct halogen exchange versus addition-elimination sequences. researchgate.net

Role As a Synthetic Building Block and Precursor in Advanced Chemical Synthesis

Incorporation into Complex Molecular Architectures

The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents. The synthesis of complex molecular architectures often involves the reaction of a sulfonyl chloride or fluoride (B91410) with a primary or secondary amine to form a stable sulfonamide linkage. While direct research on 2,2,3,3-Tetrafluoropropane-1-sulfonamide is limited, its potential for incorporation into larger molecules can be inferred from the extensive chemistry of related sulfonamides.

The tetrafluoropropyl group can confer desirable properties such as increased lipophilicity and metabolic stability to a parent molecule. researchgate.net For instance, in drug design, replacing a hydrocarbon segment with a fluorinated analogue can block sites of oxidative metabolism, thereby prolonging the biological half-life of a drug. The 2,2,3,3-tetrafluoropropyl group serves as a bioisostere for other alkyl groups, offering a similar steric profile but with vastly different electronic properties. researchgate.net

The general synthetic approach for integrating such a moiety is outlined below:

Table 1: General Strategy for Incorporation into Amine-Containing Scaffolds

| Step | Description | Reactants | Product |

| 1 | Activation of the sulfonamide | This compound, Activating Agent (e.g., SOCl₂) | 2,2,3,3-Tetrafluoropropane-1-sulfonyl chloride |

| 2 | Nucleophilic Substitution | 2,2,3,3-Tetrafluoropropane-1-sulfonyl chloride, Amine (R-NH₂) | N-substituted-2,2,3,3-Tetrafluoropropane-1-sulfonamide |

This two-step process, common in sulfonamide chemistry, would allow for the appendage of the tetrafluoropropylsulfonyl group to a wide variety of amine-containing substrates, including complex natural products and pharmaceutical intermediates.

Development of Novel Fluorinated Ligands for Catalysis

Fluorinated ligands have garnered significant interest in the field of homogeneous catalysis. liv.ac.uk The introduction of fluorine atoms can modulate the electronic properties of a ligand, which in turn influences the catalytic activity and selectivity of the corresponding metal complex. Furthermore, highly fluorinated ligands can impart unique solubility properties, enabling catalysis in fluorous solvents or supercritical carbon dioxide, which facilitates catalyst recovery and recycling. liv.ac.uk

While specific catalytic systems employing this compound as a ligand have not been extensively reported, its structure suggests potential applications. The sulfonamide nitrogen can coordinate to a metal center, and the tetrafluoropropyl group can create a fluorine-rich environment around the catalytic site. This could be advantageous in reactions where electron-withdrawing ligands are beneficial, such as certain cross-coupling and oxidation reactions.

Table 2: Potential Coordination Modes in Catalysis

| Coordination Site | Metal Center (M) | Potential Catalytic Application |

| Sulfonamide Nitrogen | Transition Metals (e.g., Pd, Ru, Rh) | Cross-coupling reactions, Hydrogenation |

| Sulfonyl Oxygens | Lewis Acidic Metals (e.g., Al, Ti) | Asymmetric synthesis |

The development of chiral catalysts derived from this compound could also be a promising avenue for asymmetric synthesis.

Precursor for Other Organofluorine Functional Groups

The sulfonamide group is a versatile functional group that can be transformed into other functionalities. This reactivity, combined with the stability of the tetrafluoropropyl chain, makes this compound a potential precursor for other valuable organofluorine building blocks.

For example, reductive cleavage of the S-N bond in a sulfonamide can yield an amine and a sulfinic acid. In the case of an N-substituted derivative of this compound, this would provide access to 2,2,3,3-tetrafluoropropanesulfinic acid, a compound that could be used in further synthetic transformations.

Moreover, certain sulfonamides can undergo elimination reactions to form sulfenes, which are highly reactive intermediates. While the conditions for such a reaction with this compound would need to be investigated, it opens up the possibility of using this compound in [2+2] cycloaddition reactions to generate novel four-membered sulfur-containing heterocyclic rings.

Table 3: Potential Functional Group Transformations

| Starting Material | Reagents and Conditions | Product | Potential Application of Product |

| N-Aryl-2,2,3,3-tetrafluoropropane-1-sulfonamide | Reducing agent (e.g., SmI₂) | 2,2,3,3-Tetrafluoropropanesulfinic acid and Arylamine | Synthesis of other sulfur-containing compounds |

| This compound | Strong base, Thermal conditions | [CHF₂CF₂CH=SO₂] (hypothetical sulfene) | Cycloaddition reactions |

Environmental Fate and Chemical Degradation Mechanisms

Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis)

Abiotic degradation refers to the breakdown of a chemical by non-biological processes such as hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For perfluoroalkyl sulfonamides like 2,2,3,3-Tetrafluoropropane-1-sulfonamide, the sulfonamide functional group (-SO₂NH₂) is the primary site for potential hydrolysis. However, research indicates that PFSams are generally resistant to abiotic hydrolysis under environmentally relevant conditions. nih.govtandfonline.comresearchgate.nettandfonline.com The presence of electron-withdrawing fluoroalkyl groups, such as the 2,2,3,3-tetrafluoropropyl group, tends to decrease the rate and yield of sulfonamide hydrolysis. tandfonline.com Studies suggest that the S-N (sulfur-nitrogen), C-S (carbon-sulfur), and N-C (nitrogen-carbon) linkages in PFSams are unlikely to be abiotically hydrolyzed in typical environmental matrices. nih.govresearchgate.netcore.ac.uk While hydrolysis of some sulfonamides can be induced under harsh laboratory conditions, such as heating in the presence of strong acids or bases, these conditions are not representative of most natural ecosystems. tandfonline.comcore.ac.uk

Indirect photolysis, however, can be an important transformation pathway for some perfluoroalkanesulfonamides. nih.govumn.edu Studies on related compounds have shown that hydroxyl radicals can initiate oxidation and N-dealkylation reactions. nih.govumn.edu While specific kinetic data for this compound are lacking, this pathway represents a potential, albeit likely slow, mechanism for its transformation in the environment.

Chemical Transformation under Simulated Environmental Conditions

Specific experimental studies detailing the chemical transformation of this compound under various simulated environmental conditions are limited in publicly available scientific literature. However, based on the known chemistry of the broader class of perfluoroalkyl sulfonamides, a high degree of persistence is expected.

Research on other PFSams has shown that these compounds are generally resistant to degradation. nih.govtandfonline.com Their transformation often requires advanced oxidation processes that generate highly reactive species like hydroxyl radicals. nih.govumn.edu In simulated aquatic environments, the transformation of PFSams is often slow, with the ultimate degradation products frequently being other highly persistent perfluorinated compounds. nih.govumn.edu Without specific studies on this compound, its behavior can only be inferred from these related structures, pointing towards low reactivity under typical simulated environmental conditions.

Mechanistic Elucidation of Degradation Products and Pathways

Due to the high stability of perfluoroalkyl sulfonamides, there is a lack of identified abiotic degradation products for this compound under typical environmental conditions. As hydrolysis is not considered a significant pathway, products from this mechanism are not expected. nih.govtandfonline.com

For indirect photolysis, pathways proposed for other, more complex N-alkylated perfluoroalkanesulfonamides involve the oxidation of the non-fluorinated alkyl groups attached to the sulfonamide nitrogen. nih.govumn.edu This can lead to a series of intermediates through N-dealkylation, ultimately resulting in the formation of the parent perfluorooctane (B1214571) sulfonamide (FOSA) and perfluorooctanoate (PFOA) in the case of N-ethyl perfluorooctane sulfonamidoethanol (N-EtFOSE). nih.govumn.eduresearchgate.net

For this compound, which is a primary sulfonamide without N-alkyl substituents, these specific pathways are not applicable. If degradation were to occur via radical-mediated pathways, it would likely involve the C-H bonds on the carbon adjacent to the sulfonamide group or the N-H bonds. However, the final degradation products from such a process have not been documented for this specific compound. The perfluorinated moiety of the molecule is expected to be highly refractory to degradation. researchgate.net

Note: Due to the limited availability of specific research data for this compound, interactive data tables with detailed research findings could not be generated. The information provided is based on the general chemical properties of the perfluoroalkyl sulfonamide class of compounds.

Advanced Analytical Characterization in Chemical Research

High-Resolution Mass Spectrometry for Mechanistic and Isotopic Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. For 2,2,3,3-Tetrafluoropropane-1-sulfonamide (C₃H₅F₄NO₂S), HRMS would provide a highly accurate mass measurement of its molecular ion, allowing for the unambiguous confirmation of its chemical formula.

In mechanistic studies, HRMS can be used to identify transient intermediates and reaction byproducts by accurately determining their elemental formulas. When coupled with tandem mass spectrometry (MS/MS), a characteristic fragmentation pattern for this compound would be established. This fragmentation "fingerprint" is generated by the cleavage of specific bonds, such as the C-S and S-N bonds, which is a common fragmentation pathway for sulfonamides. researchgate.net Analysis of these fragment ions helps to confirm the compound's structure and can be used to trace its transformation in chemical or biological systems.

Isotopic studies, while not found specifically for this compound, could involve labeling the molecule with stable isotopes (e.g., ¹³C, ¹⁵N, or ²H) to trace its metabolic or environmental fate. HRMS can easily distinguish between the labeled and unlabeled compounds, providing insight into reaction mechanisms and pathways. Despite the utility of this technique for fluorinated sulfonamides, specific HRMS data or fragmentation tables for this compound are not available in published literature. researchgate.netnih.gov

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., ¹⁹F NMR, 2D NMR for complex structural assignments)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For a fluorinated molecule like this compound, ¹H, ¹³C, and especially ¹⁹F NMR would be critical.

¹⁹F NMR Spectroscopy: This technique is highly sensitive to the local chemical environment of fluorine atoms. nih.gov The ¹⁹F NMR spectrum of this compound would be expected to show two distinct signals for the two non-equivalent fluorine environments: the -CHF₂ group and the -CF₂- group. The chemical shifts, signal integrations, and coupling patterns (J-coupling) between the fluorine atoms and with adjacent protons would provide definitive proof of the tetrafluoropropyl moiety's structure.

2D NMR Spectroscopy: To assign all proton and carbon signals and confirm the connectivity of the entire molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): Would show correlations between protons that are coupled to each other, for instance, between the proton of the -CHF₂ group and the protons of the adjacent -CH₂- group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity across the molecule, for example, by showing a correlation from the protons on the -CH₂- group to the sulfur atom's adjacent carbon, confirming the sulfonamide linkage. nih.gov

While these techniques are routinely used for the structural elucidation of organofluorine compounds, specific spectra or tabulated chemical shift and coupling constant data for this compound have not been reported. nih.govnih.gov

Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Research Contexts

Chromatographic methods are essential for separating compounds from a mixture, assessing purity, and monitoring the progress of a chemical reaction. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile compounds like sulfonamides. wu.ac.thmdpi.com

For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be developed. wu.ac.th The compound would be separated from starting materials, reagents, and byproducts on a nonpolar stationary phase (like C18) with a polar mobile phase. The purity of a synthesized sample would be determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

During its synthesis, HPLC could be used for reaction monitoring. Small aliquots of the reaction mixture would be analyzed over time to track the disappearance of starting materials and the appearance of the desired product, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading. Although standard procedure, no specific HPLC methods or chromatograms for the analysis of this compound are documented in the searched literature. researchgate.netmdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.comexcillum.com If a suitable single crystal of this compound could be grown, this technique would provide a wealth of information, including:

Unambiguous confirmation of its molecular structure and connectivity.

Precise bond lengths, bond angles, and torsion angles.

Information on the molecule's conformation in the solid state.

Details of intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H and S=O groups, which dictate how the molecules pack together in the crystal lattice.

This data is invaluable for understanding the molecule's physical properties and for computational modeling studies. However, a search of crystallographic databases reveals that the crystal structure of this compound has not been determined or reported. nih.gov

Q & A

Q. What are the standard synthetic routes for 2,2,3,3-Tetrafluoropropane-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves fluorination of propane sulfonamide derivatives using fluorinating agents like sulfuryl chloride (SOCl) or HF-based reagents. A two-step halogen exchange reaction is common:

Halogenation : Reacting propane sulfonamide with Cl/Br under UV light to form intermediates.

Fluorination : Substituting halogens with fluorine using agents like KF or AgF in polar aprotic solvents (e.g., DMF).

Optimization involves adjusting reaction temperature (40–80°C), stoichiometry (excess fluorinating agent), and monitoring via TLC or GC-MS . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR : NMR is critical for confirming fluorination patterns (δ -110 to -130 ppm for CF/CF groups). NMR resolves sulfonamide protons (δ 5.0–6.0 ppm, broad singlet).

- IR : Strong S=O stretching (1350–1200 cm) and N–H bending (1600–1500 cm) confirm sulfonamide functionality.

- MS : ESI-MS in negative ion mode detects [M–H] peaks, with fragmentation patterns verifying fluorinated alkyl chains .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Conduct reactions in fume hoods due to potential HF release during decomposition.

- Storage : Keep in sealed glass containers under inert gas (N) to prevent moisture absorption and hydrolysis . Emergency rinsing protocols (15-minute water flush for spills) are mandatory .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, QSPR) predict the reactivity and environmental persistence of this compound?

- Methodological Answer :

- DFT : Calculate bond dissociation energies (C–F vs. C–S bonds) to assess stability. Use Gaussian 16 with B3LYP/6-31G(d) basis sets for optimizing geometry and vibrational frequencies.

- QSPR : Train models on fluorinated sulfonamides to predict logP (hydrophobicity) and biodegradation half-lives. Incorporate descriptors like molar volume and electronegativity density . Validate predictions against experimental hydrolysis data (pH 7–9 buffer solutions).

Q. What experimental strategies resolve contradictions in reported reaction kinetics for this compound’s hydrolysis?

- Methodological Answer :

- Controlled Variables : Systematically test pH (2–12), temperature (25–60°C), and ionic strength (NaCl 0.1–1.0 M) to identify outlier conditions.

- Isotopic Labeling : Use -HO to trace hydrolysis pathways (S–O vs. C–F cleavage).

- Cross-Validation : Compare HPLC (UV detection) and ion chromatography (conductivity) for quantifying degradation products .

Q. How can advanced fluorination techniques (e.g., electrochemical or photoredox catalysis) improve selectivity in derivatizing this compound?

- Methodological Answer :

- Electrochemical Fluorination : Use Pt electrodes in anhydrous HF to target C–H bond fluorination. Monitor current density (10–20 mA/cm) to avoid overfluorination.

- Photoredox Catalysis : Employ Ru(bpy) under blue LED light (450 nm) with Selectfluor® as a radical initiator. Optimize solvent (MeCN/HO) to stabilize reactive intermediates . Characterize regioselectivity via NMR and X-ray crystallography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.